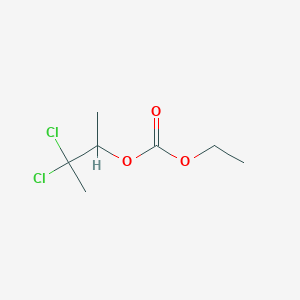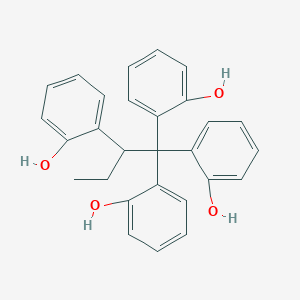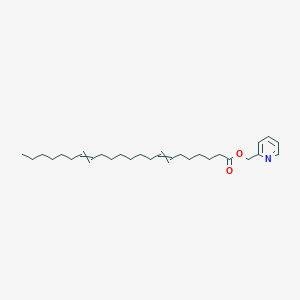
(Pyridin-2-yl)methyl docosa-7,15-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Pyridin-2-yl)methyl docosa-7,15-dienoate: is a chemical compound characterized by the presence of a pyridine ring attached to a long-chain fatty acid ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Pyridin-2-yl)methyl docosa-7,15-dienoate typically involves the esterification of docosa-7,15-dienoic acid with (Pyridin-2-yl)methanol. The reaction can be catalyzed by acidic or basic catalysts. A common method involves the use of a strong acid like sulfuric acid or a strong base like sodium hydroxide to facilitate the esterification process.
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
Oxidation: (Pyridin-2-yl)methyl docosa-7,15-dienoate can undergo oxidation reactions, particularly at the double bonds in the docosa-7,15-dienoate moiety. Common oxidizing agents include potassium permanganate and ozone.
Reduction: The compound can be reduced using hydrogenation reactions, typically in the presence of a palladium or platinum catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, ozone in an organic solvent.
Reduction: Hydrogen gas with a palladium or platinum catalyst under high pressure.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Formation of epoxides or diols from the double bonds.
Reduction: Saturated ester product.
Substitution: Nitro or halogenated derivatives of the pyridine ring.
科学的研究の応用
Chemistry
In organic synthesis, (Pyridin-2-yl)methyl docosa-7,15-dienoate is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in the study of lipid metabolism and signaling pathways. Its long-chain ester moiety makes it a useful probe for investigating the interactions of fatty acids with biological membranes and proteins.
Medicine
Research is ongoing into the potential therapeutic applications of this compound. Its structure suggests it could be a candidate for drug development, particularly in the areas of anti-inflammatory and anti-cancer therapies.
Industry
In materials science, this compound can be used in the development of novel polymers and coatings. Its long-chain ester structure imparts unique physical properties, such as flexibility and hydrophobicity, to the materials.
作用機序
The mechanism by which (Pyridin-2-yl)methyl docosa-7,15-dienoate exerts its effects is not fully understood. it is believed to interact with cellular membranes and proteins, potentially altering their structure and function. The pyridine ring may also participate in coordination with metal ions, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
(Pyridin-2-yl)methyl oleate: Similar structure but with a different fatty acid moiety.
(Pyridin-2-yl)methyl linoleate: Contains a different unsaturated fatty acid.
(Pyridin-2-yl)methyl stearate: Saturated fatty acid ester.
Uniqueness
(Pyridin-2-yl)methyl docosa-7,15-dienoate is unique due to the presence of multiple double bonds in the docosa-7,15-dienoate moiety. This feature imparts distinct chemical reactivity and biological activity compared to its saturated or mono-unsaturated counterparts. The combination of a pyridine ring with a long-chain polyunsaturated ester makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
113715-68-7 |
|---|---|
分子式 |
C28H45NO2 |
分子量 |
427.7 g/mol |
IUPAC名 |
pyridin-2-ylmethyl docosa-7,15-dienoate |
InChI |
InChI=1S/C28H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-28(30)31-26-27-23-21-22-25-29-27/h7-8,15-16,21-23,25H,2-6,9-14,17-20,24,26H2,1H3 |
InChIキー |
ZFSWZHMQMRYSOJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC=CCCCCCCC=CCCCCCC(=O)OCC1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate](/img/structure/B14307796.png)
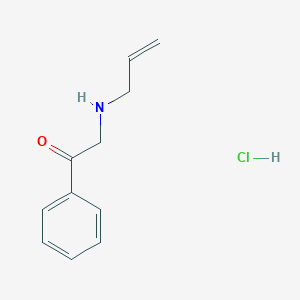
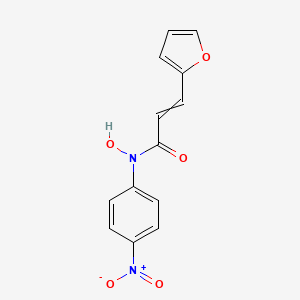
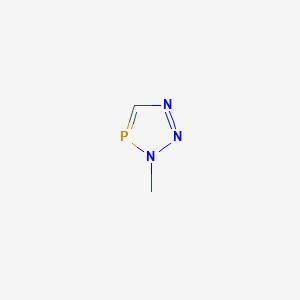
![N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide](/img/structure/B14307815.png)
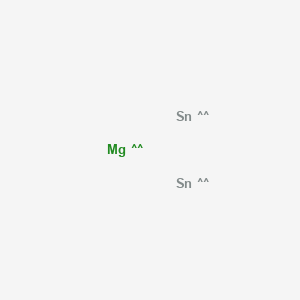
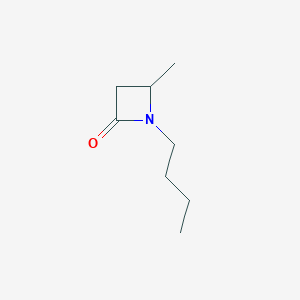
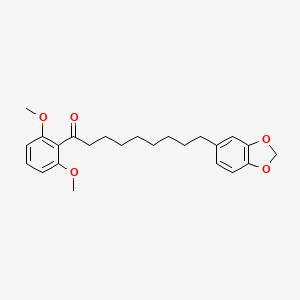
![Ethyl 3-[1-(benzenesulfonyl)-1H-indol-3-yl]prop-2-enoate](/img/structure/B14307836.png)
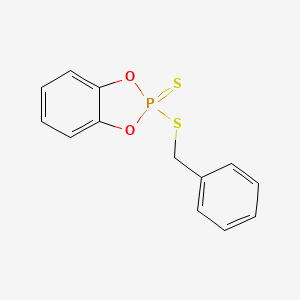
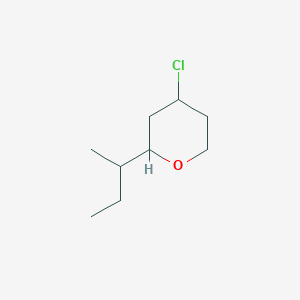
![4-Methyl-N-[(phenanthridin-6-YL)methyl]benzene-1-sulfonamide](/img/structure/B14307845.png)
